N-benzyl-N-methylprop-2-yn-1-amine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methylprop-2-yn-1-amine oxide is a derivative of pargyline, a monoamine oxidase inhibitor. Pargyline is known for its antihypertensive properties and its ability to inhibit the metabolism of catecholamines and tyramine within presynaptic nerve terminals . This compound is formed through the oxidation of pargyline and has been studied for its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylprop-2-yn-1-amine oxide can be synthesized through the peroxidative N-oxidation of pargyline. This involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol and may be catalyzed by transition metal complexes to enhance the yield and selectivity of the N-oxide product .
Industrial Production Methods
While specific industrial production methods for pargyline N-oxide are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may be optimized for higher yields and purity through continuous flow reactors and advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylprop-2-yn-1-amine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides, thiols, and amines can react with the N-oxide under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-N-methylprop-2-yn-1-amine oxide has been studied for its applications in various fields:
Mechanism of Action
N-benzyl-N-methylprop-2-yn-1-amine oxide exerts its effects by inhibiting the activity of monoamine oxidase, particularly the B isoform (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters, increasing their availability in the synaptic cleft . The compound targets the active site of the enzyme, forming a stable complex that reduces its catalytic activity. This leads to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Phenelzine: A non-selective MAO inhibitor used as an antidepressant.
Uniqueness
Unlike other MAO inhibitors, it has been studied for its dual role in cardiovascular and neurological health .
Properties
CAS No. |
74796-01-3 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine oxide |
InChI |
InChI=1S/C11H13NO/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 |
InChI Key |
NZCJCBZLNHDNCR-UHFFFAOYSA-N |
SMILES |
C[N+](CC#C)(CC1=CC=CC=C1)[O-] |
Canonical SMILES |
C[N+](CC#C)(CC1=CC=CC=C1)[O-] |
Synonyms |
pargyline N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.